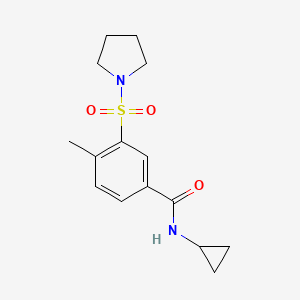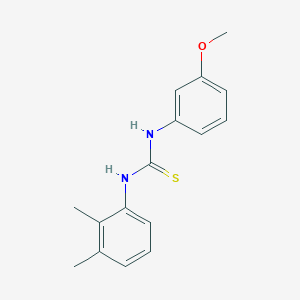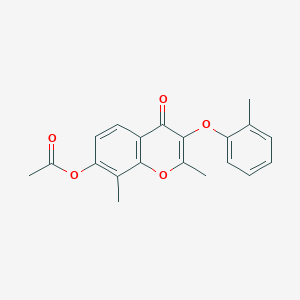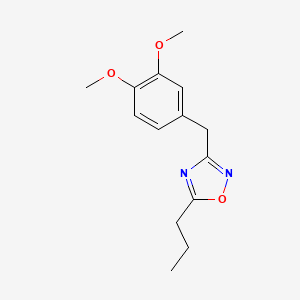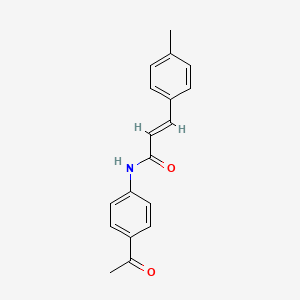
N-(4-acetylphenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-(4-methylphenyl)acrylamide, commonly known as AM404, is an organic compound that has gained significant attention in recent years due to its potential therapeutic applications. AM404 is a synthetic derivative of an endocannabinoid anandamide and is known to modulate the endocannabinoid system.
Mechanism of Action
AM404 exerts its effects through modulation of the endocannabinoid system. It has been found to inhibit the reuptake of anandamide, which leads to an increase in its concentration in the brain. Anandamide acts as a neurotransmitter and binds to cannabinoid receptors, leading to the modulation of pain and inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have anti-inflammatory and analgesic effects. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AM404 has been shown to inhibit the reuptake of anandamide, which leads to an increase in its concentration in the brain. Anandamide acts as a neurotransmitter and binds to cannabinoid receptors, leading to the modulation of pain and inflammation.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for lab experiments, including its ability to modulate the endocannabinoid system, its anti-inflammatory and analgesic effects, and its neuroprotective effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on AM404. One area of research is the potential use of AM404 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of AM404 in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of AM404 and its potential toxicity.
Synthesis Methods
AM404 can be synthesized through a multi-step process involving the reaction of 4-acetylphenylboronic acid and 4-methylphenylboronic acid with 4-bromo-2-chloroacetophenone. The reaction is catalyzed by palladium and takes place in a solvent such as dimethylformamide. The resulting product is then subjected to a reaction with 3-aminophenylacrylic acid, which leads to the formation of AM404.
Scientific Research Applications
AM404 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. AM404 has also been shown to inhibit the reuptake of anandamide, which is an endocannabinoid that plays a role in pain and inflammation.
properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-3-5-15(6-4-13)7-12-18(21)19-17-10-8-16(9-11-17)14(2)20/h3-12H,1-2H3,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFXKSLVUGPDJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
